molecular formula C17H17F3N2O2S B5519517 2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane

2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane

Cat. No.: B5519517
M. Wt: 370.4 g/mol
InChI Key: NXRISNYULPAPBQ-UHFFFAOYSA-N
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Description

2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C17H17F3N2O2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.09628345 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Thiazole and Thiadiazole Derivatives : A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds were evaluated against Hepatocellular carcinoma cell lines, showing promising results as potential anticancer agents (Gomha et al., 2017).

Photochromic Materials

  • Mixed Crystals with Diarylethenes : Research on mixed crystals containing diarylethenes, including thiazolyl and oxazolyl derivatives, demonstrated different colors upon illumination with specific wavelengths. This study highlights the application of such compounds in developing photoresponsive materials (Takami et al., 2007).

Catalytic Activation and Organic Synthesis

  • Carbonylation Reactions : A study described the ruthenium-catalyzed carbonylation of 2-phenyloxazolines, demonstrating the synthetic utility of these reactions in organic synthesis. The presence of oxazoline rings was crucial for the carbonylation to proceed, indicating the role of such compounds in facilitating specific organic transformations (Ie et al., 2000).

Antimicrobial Activities

  • Thiazoles and Fused Derivatives : Another study focused on the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against bacterial and fungal strains. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Liquid Crystal Materials

  • Heterocyclic Liquid Crystals : Research on heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione highlighted their potential in creating materials with high phase transition temperatures and specific mesomorphic behaviors (Yeap et al., 2010).

Mechanism of Action

If the compound has a biological activity, this would involve a discussion of how the compound interacts with biological targets to exert its effects .

Safety and Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound .

Properties

IUPAC Name

(2-methyl-1,4-oxazepan-4-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c1-11-9-22(7-2-8-24-11)16(23)14-10-25-15(21-14)12-3-5-13(6-4-12)17(18,19)20/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRISNYULPAPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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